6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene

Catalog No.
S1495171
CAS No.
119457-81-7
M.F
C96H146N8O8
M. Wt
1540.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,...

CAS Number

119457-81-7

Product Name

6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene

IUPAC Name

6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene

Molecular Formula

C96H146N8O8

Molecular Weight

1540.2 g/mol

InChI

InChI=1S/C96H146N8O8/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5/h65-72H,9-64H2,1-8H3,(H2,97,98,99,100,101,102,103,104)

InChI Key

URYRXSHEJQXAAO-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=N6)N=C8C9=CC(=C(C=C9C(=N8)N3)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC

Canonical SMILES

CCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=N6)N=C8C9=CC(=C(C=C9C(=N8)N3)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC

Potential Applications in Material Science

6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene, due to its complex structure containing both ether and nitrogen-containing groups, has potential applications in material science.

  • The long chain of eight ether groups (octaoctoxy) might influence its solubility and self-assembly properties []. This could be useful in designing new materials with specific functionalities, such as lubricants or drug delivery systems.
  • The presence of eight nitrogen atoms (octazan) could give the molecule interesting electronic properties. This could be beneficial for applications in organic electronics or solar cells.

Research in Supramolecular Chemistry

The molecule's structure suggests it could be useful in studies related to supramolecular chemistry, which deals with interactions between molecules. The combination of ether and nitrogen-containing groups could lead to interesting self-assembly properties [].

  • Researchers could investigate if the molecule can form well-defined structures at the molecular level. These structures could have potential applications in sensors or catalysis.

The compound “6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene” is a highly complex organic molecule characterized by its extensive cyclic structure and multiple ether linkages (octoxy groups). The intricate arrangement of its carbon skeleton suggests potential for unique chemical properties and biological activities.

Due to its complex structure:

  • Ether Cleavage: The octoxy groups can undergo cleavage under acidic or basic conditions.
  • Oxidation: The presence of multiple double bonds may allow for oxidation reactions.
  • Polymerization: The compound could potentially participate in polymerization reactions due to its unsaturated bonds.

Synthesis of such complex compounds typically involves:

  • Multi-step Organic Synthesis: Utilizing strategies like Grignard reactions or cross-coupling techniques.
  • Cyclization Reactions: To form the intricate cyclic structure.
  • Functional Group Modifications: To introduce octoxy groups at specified positions.

The potential applications of this compound include:

  • Pharmaceuticals: Due to possible bioactivity.
  • Materials Science: As a precursor for advanced materials or coatings owing to its structural properties.
  • Surfactants: The ether functionalities may lend themselves to use in surfactants or emulsifiers.

Similar compounds may include:

  • Octadecane - A saturated hydrocarbon with a simpler structure.
  • Dodecylbenzene - An aromatic compound with a long alkyl chain.
  • Polyethylene Glycol Derivatives - Often used in pharmaceuticals and cosmetics due to their solubility and biocompatibility.

Uniqueness

This compound is unique due to its:

  • Complexity: The extensive cyclic framework and multiple functional groups set it apart from simpler hydrocarbons and ethers.
  • Potential Versatility: Its numerous reactive sites may allow for diverse applications in both industrial and pharmaceutical contexts.

Ring-Closing Metathesis (RCM) Strategies for Multi-Bridged Systems

Ring-closing metathesis (RCM) has emerged as a cornerstone for constructing strained macrocycles. The Grubbs II catalyst (RuCl₂(PCy₃)(H₂IMes)(=CHPh)) enables efficient cyclization of terminal alkenes, even in systems with multiple bridging elements. For octazanonacyclo frameworks, RCM offers precise control over ring size and stereochemistry.

Key Parameters for RCM Success:

  • Substrate Preorganization: Rigid spacers (e.g., phenylene or acetylene units) reduce conformational entropy, favoring cyclization over oligomerization.
  • Catalyst Loading: 5–10 mol% Grubbs II catalyst in dichloromethane at 40°C achieves yields up to 75% for 18–24-membered rings.
  • Solvent Effects: Dilute conditions (0.01 M) minimize intermolecular side reactions but require extended reaction times (48–72 h).

Table 1: RCM Performance in Macrocyclic Synthesis

Macrocycle SizeCatalystYield (%)Reference
18-memberedGrubbs II68
24-memberedHoveyda-Grubbs55
30-memberedGrubbs II42

Template-Assisted Macrocyclization Involving Transition Metal Coordination

Transition metals act as structural templates, organizing precursors into cyclic conformations. Cs⁺ and Li⁺ ions are particularly effective for cryptand synthesis due to their optimal ionic radii.

Case Study: A hetero-ditopic cryptand was synthesized via Schiff base condensation of tris(2-aminoethyl)amine and a tripodal trialdehyde in the presence of Cs⁺. The metal ion templated the macrocycle, achieving 65% yield after NaBH₄ reduction. Similarly, Li⁺ templating enabled the formation of orthoformate cryptates, as evidenced by X-ray crystallography showing Li⁺–O distances of 1.93–2.01 Å.

Metal Ion Influence:

  • Cs⁺: Favors larger cavities (8–12 Å), ideal for multi-bridged systems.
  • Li⁺: Stabilizes compact structures via strong Lewis acid-base interactions.

Dynamic Covalent Chemistry Approaches for Self-Assembled Cryptands

Dynamic covalent chemistry (DCC) leverages reversible bonds (e.g., imines, orthoesters) to achieve error correction during self-assembly. Orthoester-based cryptands, for instance, form via acid-catalyzed exchange reactions, yielding thermodynamically stable products.

Orthoester Cryptand Synthesis:

  • Acid Catalysis: Trifluoroacetic acid (0.01 equiv.) in chloroform promotes orthoester bridge formation between diethylene glycol and trimethyl orthoformate.
  • Template Effects: Alkali metal ions (Na⁺, K⁺) enhance reaction rates by preorganizing intermediates.
  • Characterization: ¹H NMR reveals sharp singlet peaks at δ 6.03 ppm for bridgehead protons, confirming structural integrity.

Table 2: Dynamic Covalent Reactions for Macrocyclic Assembly

Bond TypeCatalystEquilibrium Time (h)Yield (%)
OrthoesterTFA7251
ImineAcOH2468
DisulfideI₂1289

Orthoester and Orthoformate Bridge Formation in Cryptand Synthesis

Orthoester bridges introduce hydrolytic stability while maintaining dynamic character under acidic conditions. The synthesis of orthoformate cryptands involves:

Stepwise Protocol:

  • Bridgehead Formation: Reacting diols with orthoformates (e.g., HC(OEt)₃) under TFA catalysis forms six-membered orthoester rings.
  • Macrocyclization: Slow evaporation induces cyclization, with yields improving from 35% to 51% upon Cs⁺ templating.
  • Post-Modification: Cryptands undergo bridgehead inversion via acid-mediated exchange, enabling functional group diversification.

Stability Profile:

  • Acid Sensitivity: Orthoformate cryptands decompose at pH < 3, releasing encapsulated guests.
  • Thermal Resilience: Decomposition temperatures exceed 250°C, making them suitable for high-temperature applications.

XLogP3

33.5

Dates

Modify: 2023-08-15

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